4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol . This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and an aminomethyl group attached to a phenol ring. It is used in various biochemical and proteomics research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 4-ethoxyaniline in the presence of formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-
4-Amino-2-chlorophenol: Similar structure but lacks the ethoxyphenyl group.
4-((4-Methoxyphenyl)amino)methylphenol: Similar structure but with a methoxy group instead of an ethoxy group.
Properties
Molecular Formula |
C15H16ClNO2 |
---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
4-chloro-2-[(4-ethoxyanilino)methyl]phenol |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-9,17-18H,2,10H2,1H3 |
InChI Key |
NAVMCBBDONTUEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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